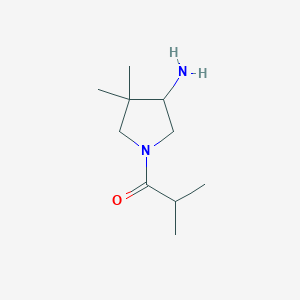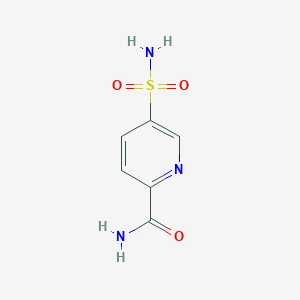
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and two methyl groups. It is primarily used in research and industrial applications due to its reactivity and selectivity.
Méthodes De Préparation
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 4-amino-3,3-dimethylpyrrolidine with 2-methylpropan-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives
Applications De Recherche Scientifique
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one can be compared with similar compounds such as:
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one: This compound has a similar structure but with a shorter carbon chain, affecting its reactivity and applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one: With a longer carbon chain, this compound exhibits different physical and chemical properties, making it suitable for other applications.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-7(2)9(13)12-5-8(11)10(3,4)6-12/h7-8H,5-6,11H2,1-4H3 |
Clé InChI |
WONHXUFKJSFLLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1CC(C(C1)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)



![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)


![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
amine](/img/structure/B13218853.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)



